Murrangatin diacetate

Description

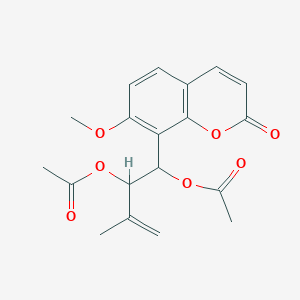

Structure

3D Structure

Properties

IUPAC Name |

[2-acetyloxy-1-(7-methoxy-2-oxochromen-8-yl)-3-methylbut-3-enyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O7/c1-10(2)17(24-11(3)20)19(25-12(4)21)16-14(23-5)8-6-13-7-9-15(22)26-18(13)16/h6-9,17,19H,1H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXEHZTFFWWQEAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(C(C1=C(C=CC2=C1OC(=O)C=C2)OC)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Murrangatin vs. Murrangatin Diacetate: A Technical Guide to Their Chemical Differences and Biological Implications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth comparative analysis of Murrangatin and its synthetic derivative, Murrangatin diacetate. Murrangatin, a naturally occurring coumarin isolated from plants of the Murraya genus, has garnered significant interest for its potent anti-angiogenic properties, primarily mediated through the inhibition of the AKT signaling pathway. The addition of two acetyl groups to form this compound fundamentally alters the molecule's chemical properties, which is hypothesized to impact its biological activity. This document details the chemical distinctions between these two compounds, provides hypothetical and reported experimental protocols for their synthesis and biological evaluation, and presents key data in a structured format to facilitate research and development efforts.

Chemical Structure and Properties

The core chemical difference between Murrangatin and this compound lies in the functional groups attached to the side chain. Murrangatin possesses two hydroxyl (-OH) groups, making it a diol, while in this compound, these have been esterified to acetate (-OCOCH₃) groups. This structural modification significantly impacts the physicochemical properties of the molecule, such as polarity, solubility, and its potential to act as a hydrogen bond donor.

Table 1: Chemical Properties of Murrangatin and this compound

| Property | Murrangatin | This compound |

| Molecular Formula | C₁₅H₁₆O₅[1][2] | C₁₉H₂₀O₇[] |

| Molecular Weight | 276.28 g/mol [1][2] | 360.36 g/mol [] |

| IUPAC Name | 8-[(1S,2R)-1,2-dihydroxy-3-methylbut-3-enyl]-7-methoxychromen-2-one[1] | [2-acetyloxy-1-(7-methoxy-2-oxochromen-8-yl)-3-methylbut-3-enyl] acetate[] |

| SMILES | CC(=C)--INVALID-LINK--C=C2)OC)O">C@HO[1] | CC(=C)C(OC(=O)C)C(OC(=O)C)C1=C(OC)C=CC2=C1OC(=O)C=C2 |

| CAS Number | 37126-91-3[1] | 51650-59-0[][4] |

| Appearance | Powder (likely) | Powder[][4] |

| Purity | >95% (commercially available) | ~97% (commercially available)[][4] |

Synthesis and Isolation

Isolation of Murrangatin from Murraya exotica

Murrangatin is a natural product that can be isolated from the leaves and twigs of Murraya exotica (also known as Murraya paniculata).[5] The general procedure involves extraction with a polar solvent followed by chromatographic purification.

Experimental Protocol: Isolation of Murrangatin

-

Extraction:

-

Air-dried and powdered leaves and twigs of Murraya exotica are extracted with methanol or ethanol at room temperature for an extended period (e.g., 48-72 hours).

-

The solvent is then evaporated under reduced pressure to yield a crude extract.

-

-

Solvent Partitioning:

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Murrangatin, being a moderately polar compound, is expected to be enriched in the ethyl acetate fraction.

-

-

Chromatographic Purification:

-

The ethyl acetate fraction is subjected to column chromatography on silica gel.

-

The column is eluted with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing the compound of interest are pooled and may require further purification using preparative TLC or high-performance liquid chromatography (HPLC) to yield pure Murrangatin.

-

Synthesis of this compound

This compound can be synthesized from Murrangatin through a standard acetylation reaction. This reaction involves the treatment of the diol with an acetylating agent in the presence of a base.

Experimental Protocol: Acetylation of Murrangatin

-

Reaction Setup:

-

Murrangatin is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

A slight excess of a base, typically pyridine or triethylamine, is added to the solution. The mixture is stirred at 0 °C.

-

-

Acetylation:

-

Acetic anhydride (Ac₂O) or acetyl chloride (AcCl) is added dropwise to the cooled solution. The amount of acetylating agent should be in slight excess relative to the hydroxyl groups of Murrangatin.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 2-4 hours) until the reaction is complete, as monitored by TLC.

-

-

Work-up and Purification:

-

The reaction is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with an organic solvent like DCM or ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The resulting crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

-

Biological Activity and Mechanism of Action

Murrangatin: An Inhibitor of Angiogenesis via AKT Signaling

Murrangatin has demonstrated significant anti-angiogenic properties.[6][7] Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Murrangatin has been shown to inhibit several key steps in angiogenesis, including the proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVECs).[6][8]

The primary mechanism underlying the anti-angiogenic effect of Murrangatin is the inhibition of the PI3K/AKT signaling pathway .[6][7] Specifically, Murrangatin has been observed to decrease the phosphorylation of AKT at Ser473, a key activation site.[6] The PI3K/AKT pathway is a crucial intracellular signaling cascade that regulates cell survival, proliferation, and angiogenesis. By inhibiting this pathway, Murrangatin effectively curtails the signals that promote the formation of new blood vessels.

References

- 1. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Murrangatin | C15H16O5 | CID 13917407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, CasNo.51650-59-0 BOC Sciences United States [bocscichem.lookchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Murrangatin suppresses angiogenesis induced by tumor cell–derived media and inhibits AKT activation in zebrafish and endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Murrangatin suppresses angiogenesis induced by tumor cell-derived media and inhibits AKT activation in zebrafish and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dovepress.com [dovepress.com]

Spectral Analysis of Murrangatin Diacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for Murrangatin diacetate, a naturally occurring coumarin. Due to the limited availability of published experimental spectra for this specific derivative, this guide presents a detailed analysis based on the known structure of its parent compound, Murrangatin, and established principles of NMR and mass spectrometry. This document is intended to serve as a predictive and methodological resource for researchers working with this compound and related compounds.

Chemical Structure

This compound (CAS 51650-59-0) is the diacetylated derivative of Murrangatin.[1] It possesses a molecular formula of C₁₉H₂₀O₇ and a molecular weight of 360.36 g/mol . The core structure is a 7-methoxycoumarin substituted at the 8-position with a diacetylated prenyl-like side chain.

Parent Compound: Murrangatin (C₁₅H₁₆O₅)[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of Murrangatin would exhibit characteristic signals for the coumarin nucleus, a methoxy group, and the dihydroxy-prenyl side chain. Acetylation to form this compound would cause a significant downfield shift of the protons attached to the carbons bearing the acetate groups (H-1' and H-2').

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm)

| Proton | Predicted Shift (Murrangatin) | Predicted Shift (this compound) | Multiplicity | Coupling Constant (J) in Hz |

| H-3 | ~ 6.25 | ~ 6.25 | d | ~ 9.5 |

| H-4 | ~ 7.65 | ~ 7.65 | d | ~ 9.5 |

| H-5 | ~ 7.40 | ~ 7.40 | d | ~ 8.5 |

| H-6 | ~ 6.90 | ~ 6.90 | d | ~ 8.5 |

| 7-OCH₃ | ~ 3.95 | ~ 3.95 | s | - |

| H-1' | ~ 4.50 | ~ 5.50-5.70 | d | ~ 8.0 |

| H-2' | ~ 4.20 | ~ 5.20-5.40 | d | ~ 8.0 |

| 3'-CH₃ | ~ 1.80 | ~ 1.80 | s | - |

| H-4'a | ~ 5.00 | ~ 5.00 | s | - |

| H-4'b | ~ 5.10 | ~ 5.10 | s | - |

| 1'-OCOCH₃ | - | ~ 2.10 | s | - |

| 2'-OCOCH₃ | - | ~ 2.05 | s | - |

Predicted values are based on typical chemical shifts for 7-methoxycoumarins and prenylated compounds.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum of Murrangatin would show signals corresponding to the coumarin core and the prenyl side chain. The acetylation in this compound would lead to a downfield shift of the C-1' and C-2' carbons and the appearance of two new carbonyl and two new methyl signals from the acetate groups.

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm)

| Carbon | Predicted Shift (Murrangatin) | Predicted Shift (this compound) |

| C-2 | ~ 161.0 | ~ 161.0 |

| C-3 | ~ 113.0 | ~ 113.0 |

| C-4 | ~ 143.5 | ~ 143.5 |

| C-4a | ~ 113.5 | ~ 113.5 |

| C-5 | ~ 128.5 | ~ 128.5 |

| C-6 | ~ 112.5 | ~ 112.5 |

| C-7 | ~ 162.0 | ~ 162.0 |

| C-8 | ~ 107.0 | ~ 107.0 |

| C-8a | ~ 156.0 | ~ 156.0 |

| 7-OCH₃ | ~ 56.5 | ~ 56.5 |

| C-1' | ~ 75.0 | ~ 77.0-79.0 |

| C-2' | ~ 78.0 | ~ 80.0-82.0 |

| C-3' | ~ 145.0 | ~ 143.0 |

| C-4' | ~ 115.0 | ~ 116.0 |

| 3'-CH₃ | ~ 18.5 | ~ 18.5 |

| 1'-CO CH₃ | - | ~ 170.0 |

| 2'-CO CH₃ | - | ~ 170.5 |

| 1'-COCH₃ | - | ~ 21.0 |

| 2'-COCH₃ | - | ~ 20.8 |

Predicted values are based on typical chemical shifts for 7-methoxycoumarins and related natural products.

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will likely be influenced by the coumarin core and the diacetate side chain.

Predicted Mass Spectrometry Fragmentation

-

Molecular Ion (M⁺): The molecular ion peak for this compound (C₁₉H₂₀O₇) is expected at m/z 360.

-

Loss of Acetyl Groups: A characteristic fragmentation would be the sequential loss of the two acetyl groups as ketene (CH₂=C=O, 42 Da) or acetic acid (CH₃COOH, 60 Da).

-

m/z 318 (M⁺ - 42)

-

m/z 300 (M⁺ - 60)

-

m/z 258 (M⁺ - 42 - 60)

-

m/z 240 (M⁺ - 60 - 60)

-

-

Cleavage of the Side Chain: Fragmentation may also occur through the cleavage of the C-8 side chain.

-

Coumarin Core Fragmentation: The characteristic fragmentation of the coumarin nucleus, involving the loss of CO (28 Da), is also expected.

Table 3: Predicted Key Mass Spectral Fragments

| m/z | Predicted Formula | Predicted Origin |

| 360 | [C₁₉H₂₀O₇]⁺ | Molecular Ion |

| 318 | [C₁₇H₁₈O₆]⁺ | [M - CH₂CO]⁺ |

| 300 | [C₁₇H₁₆O₅]⁺ | [M - CH₃COOH]⁺ |

| 276 | [C₁₅H₁₆O₅]⁺ | [M - 2xCH₂CO + 2H]⁺ (Murrangatin) |

| 258 | [C₁₅H₁₄O₄]⁺ | [M - CH₂CO - CH₃COOH]⁺ |

| 240 | [C₁₅H₁₂O₃]⁺ | [M - 2xCH₃COOH]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the NMR and MS data for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.

-

¹H NMR Acquisition:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: 0-12 ppm.

-

Number of scans: 16-64, depending on sample concentration.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral width: 0-220 ppm.

-

Number of scans: 1024 or more, depending on sample concentration.

-

Relaxation delay: 2-5 seconds.

-

-

2D NMR Experiments: To aid in structure confirmation and complete assignment, a suite of 2D NMR experiments should be conducted, including COSY, HSQC, and HMBC.

Mass Spectrometry

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to an appropriate ionization source (e.g., ESI or APCI).

-

Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

Ionization Mode: Both positive and negative ion modes should be tested to determine the optimal ionization.

-

Data Acquisition:

-

Acquire full scan mass spectra over a mass range of m/z 50-1000.

-

Perform tandem MS (MS/MS) experiments on the molecular ion and major fragment ions to elucidate fragmentation pathways. Collision-induced dissociation (CID) is a common method for fragmentation.

-

Logical Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the structural elucidation of this compound using NMR and MS data.

Caption: Workflow for the spectral analysis of this compound.

References

Murrangatin Diacetate: A Technical Guide to its Anti-Angiogenic Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Murrangatin diacetate, a natural coumarin, has emerged as a promising anti-cancer agent, primarily through its potent anti-angiogenic activities. This technical guide provides an in-depth analysis of the current understanding of this compound's mechanism of action, focusing on its inhibitory effects on the AKT signaling pathway. This document synthesizes key experimental findings, presents quantitative data in a structured format, details the methodologies of pivotal experiments, and provides a visual representation of the signaling cascade involved.

Core Mechanism of Action: Inhibition of Angiogenesis via AKT Signaling

Current research strongly indicates that this compound exerts its anti-tumor effects by suppressing angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. The primary molecular mechanism underlying this anti-angiogenic activity is the inhibition of the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway.

Experimental evidence demonstrates that this compound significantly attenuates the phosphorylation of AKT at the Ser473 site in human umbilical vein endothelial cells (HUVECs) stimulated with tumor-conditioned medium.[1] This inhibition of AKT activation is crucial as the AKT pathway is a central regulator of endothelial cell proliferation, migration, invasion, and survival – all key processes in angiogenesis.[1] Notably, this compound's inhibitory effect appears to be specific to the AKT pathway, as it does not affect the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2), another important signaling molecule in angiogenesis.[1]

Signaling Pathway Diagram

Caption: this compound's proposed mechanism of action.

Quantitative Data Summary

The anti-angiogenic effects of this compound have been quantified in several key in vitro and in vivo assays. The following tables summarize these findings.

Table 1: Effect of this compound on Angiogenic Phenotypes in HUVECs

| Assay | Treatment | Concentration (µM) | Result |

| Cell Proliferation | Control (CM) | - | 100% |

| Murrangatin + CM | 10 | ~75% of Control | |

| Murrangatin + CM | 20 | ~60% of Control | |

| Cell Invasion | Control (CM) | - | ~250 invaded cells |

| Murrangatin + CM | 10 | ~150 invaded cells | |

| Murrangatin + CM | 20 | ~80 invaded cells | |

| Cell Migration | Control (CM) | - | ~100% wound closure |

| Murrangatin + CM | 10 | ~60% wound closure | |

| Murrangatin + CM | 20 | ~40% wound closure | |

| Tube Formation | Control (CM) | - | ~25 branch points |

| Murrangatin + CM | 10 | ~15 branch points | |

| Murrangatin + CM | 20 | ~8 branch points |

CM: Conditioned Medium from A549 lung cancer cells. Data are approximate values derived from graphical representations in the source literature and are intended for comparative purposes.[1]

Table 2: In Vivo Anti-Angiogenic Effect of this compound in Zebrafish

| Treatment | Concentration (µM) | Effect on Subintestinal Vessels (SIVs) |

| Control (0.1% DMSO) | - | Normal development |

| Murrangatin | 10 | Minor inhibition |

| Murrangatin | 20 | Significant inhibition |

Data are based on qualitative observations from fluorescence microscopy images.[1]

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

Zebrafish Anti-Angiogenesis Assay

-

Model: Transgenic zebrafish line Tg(fli1:EGFP), which expresses enhanced green fluorescent protein in endothelial cells.

-

Procedure:

-

Fertilized zebrafish embryos are collected and raised at 28.5°C.

-

At 24 hours post-fertilization (hpf), embryos are dechorionated and transferred to a 24-well plate.

-

Embryos are exposed to varying concentrations of this compound (or vehicle control, 0.1% DMSO) in embryo medium.

-

At 72 hpf, the development of the subintestinal vessels (SIVs) is observed and imaged using a fluorescence microscope.

-

The anti-angiogenic effect is determined by assessing the degree of inhibition of SIV growth and sprouting compared to the control group.

-

HUVEC Culture and Conditioned Medium Preparation

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).

-

Culture Conditions: HUVECs are cultured in endothelial cell medium (ECM) supplemented with 5% fetal bovine serum (FBS) and 1% endothelial cell growth supplement.

-

Conditioned Medium (CM) Preparation:

-

A549 human lung carcinoma cells are cultured to near confluence in RPMI-1640 medium with 10% FBS.

-

The medium is then replaced with serum-free RPMI-1640 and cells are incubated for another 24 hours.

-

The supernatant is collected, centrifuged to remove cell debris, and stored at -80°C. This supernatant is used as the conditioned medium to stimulate angiogenesis in HUVECs.

-

HUVEC Proliferation Assay

-

Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Procedure:

-

HUVECs are seeded in a 96-well plate and allowed to attach overnight.

-

The culture medium is replaced with conditioned medium containing various concentrations of this compound or vehicle control.

-

After 48 hours of incubation, MTT solution is added to each well and incubated for 4 hours.

-

The formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader.

-

HUVEC Invasion Assay

-

Method: Transwell chamber assay.

-

Procedure:

-

The upper chamber of a Transwell insert is coated with Matrigel.

-

HUVECs, pre-treated with this compound or vehicle, are seeded into the upper chamber in serum-free medium.

-

The lower chamber is filled with conditioned medium as a chemoattractant.

-

After 24 hours, non-invading cells on the upper surface of the membrane are removed.

-

Invading cells on the lower surface are fixed, stained with crystal violet, and counted under a microscope.

-

HUVEC Migration Assay

-

Method: Wound healing assay.

-

Procedure:

-

HUVECs are grown to a confluent monolayer in a 6-well plate.

-

A scratch is made across the monolayer with a sterile pipette tip.

-

The cells are washed to remove debris and then incubated with conditioned medium containing different concentrations of this compound or vehicle.

-

Images of the wound are captured at 0 and 24 hours.

-

The extent of cell migration is quantified by measuring the closure of the wound area.

-

Tube Formation Assay

-

Method: Matrigel tube formation assay.

-

Procedure:

-

A 96-well plate is coated with Matrigel and allowed to polymerize.

-

HUVECs, pre-treated with this compound or vehicle, are seeded onto the Matrigel.

-

The plate is incubated for 6-8 hours to allow for the formation of capillary-like structures.

-

The tube network is visualized and photographed under a microscope.

-

The degree of tube formation is quantified by counting the number of branch points.

-

Western Blot Analysis

-

Procedure:

-

HUVECs are treated with conditioned medium and this compound for a specified time.

-

Cells are lysed, and total protein is extracted.

-

Protein concentration is determined using a BCA protein assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against phosphorylated AKT (p-AKT), total AKT, and a loading control (e.g., GAPDH).

-

After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The band intensities are quantified to determine the relative levels of protein phosphorylation.

-

Conclusion and Future Directions

The available evidence strongly supports the theory that this compound inhibits angiogenesis by targeting the AKT signaling pathway in endothelial cells. This mechanism provides a solid foundation for its development as a potential therapeutic agent for lung cancer and other solid tumors that are dependent on angiogenesis.[1] Future research should focus on elucidating the direct molecular target of this compound within the AKT pathway, as well as on conducting more extensive preclinical and clinical studies to evaluate its efficacy and safety profile in various cancer models. The detailed experimental protocols provided herein offer a robust framework for such future investigations.

References

An In-depth Technical Guide on the Solubility of Murrangatin Diacetate in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted solubility of murrangatin diacetate in common laboratory solvents, alongside a detailed experimental protocol for its quantitative determination. Due to the limited availability of specific experimental data for this compound, this guide leverages established principles of organic chemistry and data from structurally similar compounds to provide a robust predictive framework and a practical methodology for empirical verification.

Predicted Solubility Profile of this compound

This compound is a natural product belonging to the coumarin class of compounds, characterized by a benzopyrone nucleus. The structure also incorporates two acetate ester functional groups. The solubility of an organic compound is primarily governed by its polarity, molecular weight, and the potential for intermolecular interactions, such as hydrogen bonding, with the solvent.

Based on its chemical structure, the following solubility profile is predicted:

-

Polar Protic Solvents (e.g., Ethanol, Methanol): this compound is expected to exhibit good solubility in polar protic solvents. The ester and coumarin moieties can engage in dipole-dipole interactions and potential hydrogen bonding with the solvent molecules.

-

Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone, Acetonitrile): High solubility is anticipated in these solvents. The polar nature of both the solute and the solvent will facilitate dissolution through strong dipole-dipole interactions.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Good solubility is predicted in chlorinated solvents. These solvents are effective at dissolving moderately polar compounds like coumarins.[1]

-

Ethers (e.g., Diethyl Ether, Tetrahydrofuran (THF)): Moderate to good solubility is expected. While less polar than alcohols or aprotic polar solvents, ethers can still effectively solvate the this compound molecule. Coumarin itself is very soluble in ether.[1]

-

Nonpolar Solvents (e.g., Hexane, Toluene): Low solubility is anticipated in nonpolar solvents. The significant polarity imparted by the coumarin ring and the two acetate groups will likely hinder its dissolution in nonpolar environments, following the "like dissolves like" principle.

-

Aqueous Solvents (e.g., Water): this compound is predicted to have very low solubility in water. While the ester groups can participate in hydrogen bonding with water, the large, relatively nonpolar carbon skeleton of the molecule is expected to dominate, leading to poor aqueous solubility.[2][3]

A summary of the predicted qualitative solubility is presented in Table 1.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Ethanol, Methanol | High | Dipole-dipole interactions and hydrogen bonding potential. |

| Polar Aprotic | DMSO, DMF, Acetone | High | Strong dipole-dipole interactions. |

| Chlorinated | Dichloromethane, Chloroform | High | Effective for moderately polar coumarins.[1] |

| Ethers | Diethyl Ether, THF | Moderate to High | Good solvation for coumarin-type structures.[1] |

| Nonpolar | Hexane, Toluene | Low | Mismatch in polarity between solute and solvent. |

| Aqueous | Water | Very Low | The large nonpolar scaffold outweighs the polar functional groups.[2][3] |

Experimental Protocol for Quantitative Solubility Determination

To empirically determine the solubility of this compound, the isothermal shake-flask method is a reliable and widely used technique. This method involves creating a saturated solution of the compound in a given solvent at a constant temperature and then quantifying the concentration of the dissolved solute.

Materials and Equipment:

-

This compound (solid)

-

Selected laboratory solvents (high purity)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

-

Sample Separation:

-

After the equilibration period, remove the vials from the shaker.

-

Allow the vials to stand undisturbed at the same constant temperature for a short period to allow the excess solid to settle.

-

To separate the undissolved solid from the saturated solution, centrifuge the vials at a moderate speed.

-

Carefully withdraw a known volume of the supernatant using a pipette and filter it through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Analyze the standard solutions and the filtered saturated solution using a suitable analytical method like HPLC or UV-Vis spectrophotometry to determine the concentration of this compound.

-

For HPLC analysis, develop a method that provides good separation and a linear response for this compound.

-

For UV-Vis analysis, determine the wavelength of maximum absorbance (λmax) for this compound and ensure that the absorbance of the saturated solution falls within the linear range of the instrument. If necessary, dilute the saturated solution with a known volume of the solvent.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC or absorbance from UV-Vis) versus the concentration of the standard solutions.

-

Use the calibration curve to determine the concentration of this compound in the filtered saturated solution.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

The following diagram illustrates the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Signaling Pathways and Logical Relationships

The determination of solubility follows a logical progression from qualitative assessment to quantitative measurement. The initial choice of solvents for screening can be guided by the structural features of the solute, as outlined in the predicted solubility profile. This leads to a more focused and efficient experimental investigation.

The following diagram illustrates the logical relationship between the structural characteristics of this compound and the selection of appropriate solvents for solubility testing.

Caption: Logical guide for solvent selection based on molecular structure.

This technical guide provides a foundational understanding of the likely solubility of this compound and a clear path for its empirical determination. For researchers in drug development, this information is crucial for formulation, purification, and in vitro assay design.

References

Commercial Suppliers and Research Applications of Murrangatin Diacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of Murrangatin diacetate for research purposes. It is designed to assist researchers, scientists, and drug development professionals in sourcing this compound and understanding its potential applications in a laboratory setting. This document includes a summary of commercial suppliers, key technical data, and a representative experimental protocol and signaling pathway, providing a foundational resource for investigating the biological activities of this coumarin derivative.

Introduction to this compound

This compound is a natural product belonging to the coumarin class of compounds. Coumarins are a well-known group of secondary metabolites found in various plants and are recognized for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anti-cancer activities. This compound, with the CAS number 51650-59-0, is offered by several chemical suppliers for research and development purposes. Its chemical structure and properties make it a compound of interest for investigating novel therapeutic agents.

Commercial Suppliers of this compound

The following table summarizes the commercial suppliers of this compound, providing key information for procurement. Please note that pricing and availability are subject to change and direct inquiry with the suppliers is recommended for the most current information.

| Supplier | CAS Number | Molecular Formula | Purity | Available Form | Contact Information |

| ACUBIOCHEM [1] | 27205-03-4 | Not specified | 95% | Powder | --INVALID-LINK-- |

| ChemFaces [2] | 51650-59-0 | C19H20O7 | Not specified | Powder | --INVALID-LINK-- |

| BOC Sciences [] | 51650-59-0 | C19H20O7 | 0.97 | Powder | --INVALID-LINK-- |

| Coompo Research Chemicals | 51650-59-0 | C19H20O7 | 98% | Powder | --INVALID-LINK-- |

| CymitQuimica | 51650-59-0 | C19H20O7 | 95%~99% | Powder | --INVALID-LINK-- |

| BLD Pharm [4] | 51650-59-0 | C19H20O7 | Not specified | Not specified | Not specified |

This compound: Technical Data

| Property | Value |

| CAS Number | 51650-59-0 |

| Molecular Formula | C19H20O7 |

| Molecular Weight | 360.36 g/mol |

| Appearance | Powder |

| Purity | Typically >95% (Varies by supplier) |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone |

Potential Signaling Pathways for Investigation

While specific signaling pathways modulated by this compound are not extensively documented in publicly available literature, the broader class of coumarins has been shown to interact with various cellular signaling cascades. A prominent example is the coumarin compound Osthole , which has been demonstrated to exert anti-cancer effects by inhibiting the PI3K/Akt and MAPK signaling pathways. These pathways are crucial regulators of cell proliferation, survival, and apoptosis, making them key targets in cancer research. Researchers investigating this compound may consider exploring its effects on these and related pathways.

References

Murrangatin Diacetate: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety data sheet. Always consult the official Safety Data Sheet (SDS) from your supplier and adhere to all applicable local, state, and federal regulations regarding the handling and disposal of this chemical.

Introduction

Murrangatin diacetate, a coumarin derivative, is a compound of interest in chemical and biological research.[][2] Isolated from herbs such as Murraya exotica L., it is available as a powder for research purposes.[][2][3] This guide provides a comprehensive overview of the available safety and handling information for this compound, intended to assist researchers in its safe use in a laboratory setting. Due to a lack of publicly available toxicity data, extreme caution is advised when handling this compound.

Chemical and Physical Properties

Proper identification and understanding of a compound's physical and chemical properties are fundamental to its safe handling.

| Property | Value | Source |

| CAS Number | 51650-59-0 | [2] |

| Molecular Formula | C₁₉H₂₀O₇ | [][2] |

| Molecular Weight | 360.4 g/mol | [] |

| Appearance | Powder | [][2] |

| Purity | ≥97% | [][2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [3] |

Hazard Identification and Safety Precautions

While specific toxicity data for this compound is not available, general precautions for handling chemical compounds of unknown toxicity should be strictly followed.[4]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is critical to minimize exposure.

| Equipment | Specification | Rationale |

| Eye Protection | Safety glasses with side-shields or chemical goggles. | Protects against splashes and dust. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact. |

| Respiratory Protection | Use a dust mask or work in a fume hood. | Avoids inhalation of powder. |

| Skin and Body Protection | Laboratory coat. | Prevents contamination of personal clothing. |

General Handling and Storage

-

Handling: Avoid contact with skin and eyes.[4] Do not breathe dust.[4] Wash hands thoroughly after handling.[4] Handle in a well-ventilated area, preferably in a chemical fume hood.[4]

-

Storage: Store in a tightly sealed container in a cool, dry place.

Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is crucial.

| Situation | First Aid Measures |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[4] |

| Skin Contact | Remove contaminated clothing and wash skin with soap and water. Seek medical attention if irritation persists.[4] |

| Inhalation | Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4] |

| Spill | Wear appropriate PPE. Sweep up the powder, avoiding dust generation, and place it in a sealed container for disposal. Ventilate the area. |

Fire and Explosion Hazard

-

Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or foam.[4]

-

Firefighting Procedures: Wear self-contained breathing apparatus and full protective gear.

Toxicity and Biological Activity

Crucially, no quantitative toxicity data (e.g., LD50) for this compound is currently available in the public domain. [4] Therefore, it should be handled as a compound with unknown toxicity.

While data on this compound is scarce, a study on the related compound Murrangatin has shed light on its biological activity. This research indicates that Murrangatin can inhibit angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth.[5] The study found that Murrangatin exerts this effect, at least in part, by inhibiting the AKT signaling pathway .[5]

AKT Signaling Pathway Inhibition by Murrangatin

The following diagram illustrates the proposed mechanism of action for Murrangatin, which may be relevant for its diacetate form.

Caption: Murrangatin inhibits angiogenesis by blocking AKT phosphorylation.

Experimental Protocols

Detailed experimental protocols for this compound are not widely published. However, based on the research on Murrangatin, the following workflow outlines a typical experiment to assess anti-angiogenic properties.

Zebrafish Anti-Angiogenesis Assay Workflow

This diagram illustrates a common in vivo model for studying angiogenesis.

Caption: Workflow for assessing anti-angiogenic effects in zebrafish.

Methodology based on the study of Murrangatin: [5]

-

Zebrafish Maintenance and Egg Collection: Maintain adult transgenic zebrafish (e.g., Tg(fli1:EGFP)) under standard conditions. Collect embryos after natural spawning.

-

Drug Treatment: At a specific time post-fertilization (e.g., 24 hours), place embryos in multi-well plates. Add Murrangatin (or this compound) at various concentrations to the embryo medium. A control group with the vehicle (e.g., DMSO) should be included.

-

Incubation: Incubate the embryos at a constant temperature (e.g., 28.5°C).

-

Imaging and Analysis: At a later time point (e.g., 72 hours post-fertilization), anesthetize the embryos. Capture images of the sub-intestinal vessels using a fluorescence microscope.

-

Quantification: Quantify the extent of vessel growth or inhibition. This can be done by measuring the total length of the vessels or by counting the number of vessel branches.

-

Statistical Analysis: Compare the treated groups to the control group using appropriate statistical tests to determine the significance of any observed effects.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.

Conclusion

This compound is a research chemical with potential biological activity. Due to the significant lack of toxicity data, it must be handled with a high degree of caution, adhering to strict safety protocols and utilizing appropriate personal protective equipment. The information provided in this guide, particularly regarding the anti-angiogenic activity of the related compound Murrangatin, offers a starting point for researchers. However, further investigation into the toxicological and pharmacological properties of this compound is essential for its safe and effective use in drug discovery and development.

References

- 2. This compound, CasNo.51650-59-0 BOC Sciences United States [bocscichem.lookchem.com]

- 3. This compound | CAS:51650-59-0 | Manufacturer ChemFaces [chemfaces.com]

- 4. chemfaces.com [chemfaces.com]

- 5. Murrangatin suppresses angiogenesis induced by tumor cell-derived media and inhibits AKT activation in zebrafish and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Murrangatin in In Vitro Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Murrangatin, a natural coumarin, has demonstrated significant potential as an anti-cancer agent.[1][2] This document provides detailed protocols for the in vitro evaluation of Murrangatin, focusing on its anti-proliferative and anti-angiogenic properties. While the user requested information on "Murrangatin diacetate," extensive literature searches did not yield specific data for this derivative. Therefore, the following protocols are based on the biological activity of the parent compound, Murrangatin. The primary mechanism of action for Murrangatin involves the inhibition of the AKT signaling pathway, a critical regulator of cell survival, proliferation, and angiogenesis.[1][2] These application notes are intended to guide researchers in setting up and performing key in vitro assays to assess the efficacy of Murrangatin and similar compounds.

Data Presentation

As no specific quantitative data for Murrangatin was available in the reviewed literature, the following table summarizes the cytotoxic activity of various other coumarin derivatives against different cancer cell lines to provide a comparative context for researchers.

| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference |

| Coumarin-3-(4-methoxyphenyl)acrylamide 6e | HepG2 | MTT | 1.88 | [1] |

| Coumarin-3-(3,4-dimethoxyphenyl)acrylamide 6f | HepG2 | MTT | 4.14 | [1] |

| 5-Fluorouracil (Standard) | HepG2 | MTT | 7.18 | [1] |

| Compound 4 (a coumarin derivative) | HL60 | MTT | 8.09 | [2] |

| Compound 4 (a coumarin derivative) | MCF-7 | MTT | 3.26 | [2] |

| Compound 4 (a coumarin derivative) | A549 | MTT | 9.34 | [2] |

| Staurosporine (Standard) | HL60 | MTT | 7.48 | [2] |

| Staurosporine (Standard) | MCF-7 | MTT | 3.06 | [2] |

| Staurosporine (Standard) | A549 | MTT | 3.7 | [2] |

| Compound 8b (a coumarin derivative) | HepG2 | MTT | 13.14 | [2] |

Signaling Pathway

The anti-angiogenic effects of Murrangatin are primarily mediated through the inhibition of the AKT signaling pathway.[1][2] Below is a diagram illustrating the key components of this pathway.

Caption: Murrangatin inhibits the AKT signaling pathway.

Experimental Protocols

Cell Proliferation/Cytotoxicity Assay (MTT Assay)

This protocol is to determine the concentration-dependent cytotoxic effect of Murrangatin on cancer cells.

Materials:

-

Cancer cell line of interest (e.g., A549 lung cancer cells)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Murrangatin stock solution (dissolved in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

Caption: Workflow for the MTT cytotoxicity assay.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Treatment: Prepare serial dilutions of Murrangatin in complete growth medium from a concentrated stock solution. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Murrangatin. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for another 48 hours under the same conditions.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubation: Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of Murrangatin that inhibits 50% of cell growth).

In Vitro Angiogenesis Assay (Tube Formation Assay)

This assay assesses the ability of Murrangatin to inhibit the formation of capillary-like structures by endothelial cells.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium (e.g., EGM-2)

-

Matrigel Basement Membrane Matrix

-

Murrangatin stock solution (dissolved in DMSO)

-

96-well plates (pre-chilled)

-

Calcein AM (optional, for fluorescence imaging)

Procedure:

Caption: Workflow for the in vitro tube formation assay.

-

Matrigel Coating: Thaw Matrigel on ice overnight. Using pre-chilled pipette tips, add 50 µL of Matrigel to each well of a pre-chilled 96-well plate.

-

Gelation: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

-

Cell Seeding and Treatment: Harvest HUVECs and resuspend them in endothelial cell growth medium containing the desired concentrations of Murrangatin (e.g., 1 µM, 10 µM, 50 µM) or vehicle control (DMSO). Seed 1.5 x 10⁴ cells in 150 µL of the treatment medium onto the solidified Matrigel.

-

Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 4-6 hours, or until a robust tubular network is observed in the control wells.

-

Imaging: Observe and photograph the formation of capillary-like structures using an inverted microscope. For fluorescence imaging, cells can be pre-labeled with Calcein AM before seeding.

-

Quantification: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin). Compare the results from Murrangatin-treated wells to the vehicle control.

Conclusion

The protocols outlined in this document provide a framework for the in vitro investigation of Murrangatin's anti-cancer and anti-angiogenic properties. By utilizing these standardized assays, researchers can effectively evaluate the therapeutic potential of Murrangatin and its derivatives. The inhibition of the AKT signaling pathway by Murrangatin presents a promising avenue for the development of novel cancer therapies.[1][2] Further studies are warranted to elucidate the full spectrum of its molecular targets and to assess its efficacy in in vivo models.

References

- 1. Design, synthesis and antiproliferative screening of newly synthesized coumarin-acrylamide hybrids as potential cytotoxic and apoptosis inducing agent ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06644D [pubs.rsc.org]

- 2. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Preparation of Murrangatin Diacetate Stock Solutions for Research Applications

Introduction

Murrangatin diacetate, a natural coumarin isolated from Murraya exotica L., has garnered interest in the scientific community for its potential therapeutic properties, including its role as an inhibitor of the AKT signaling pathway, which is crucial in cancer cell proliferation and angiogenesis.[1] Proper preparation of this compound stock solutions is a critical first step for accurate and reproducible experimental results in cell culture and other biological assays. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for researchers, scientists, and drug development professionals.

Chemical Properties

A summary of the key chemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₀O₇ | [2][3] |

| Molecular Weight | 360.4 g/mol | [2][3] |

| Appearance | Powder | [2][3] |

| CAS Number | 51650-59-0 | [2] |

Recommended Solvents and Storage

This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Chloroform, and Dichloromethane. For biological applications, particularly cell-based assays, DMSO is the recommended solvent due to its miscibility with aqueous culture media and relatively low toxicity at low concentrations.

Stock solutions of this compound should be stored at 2-8°C and protected from light to maintain stability.[4] It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations for in vitro experiments.

Materials:

-

This compound powder (purity ≥98%)

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or amber glass vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Pre-weighing Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Weighing: Carefully weigh out 3.604 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube or amber vial.

-

Solvent Addition: Add 1 mL of anhydrous, cell culture grade DMSO to the tube containing the this compound powder.

-

Dissolution: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particulates. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid in dissolution if necessary.

-

Sterilization (Optional): If required for your specific application, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.

-

Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile, light-protected tubes (e.g., amber microcentrifuge tubes). Store the aliquots at 2-8°C. For long-term storage, -20°C is recommended.

Table of Calculations for Stock Solution Preparation:

| Desired Stock Concentration | Molecular Weight ( g/mol ) | Mass of this compound | Volume of DMSO |

| 1 mM | 360.4 | 0.3604 mg | 1 mL |

| 10 mM | 360.4 | 3.604 mg | 1 mL |

| 20 mM | 360.4 | 7.208 mg | 1 mL |

| 50 mM | 360.4 | 18.02 mg | 1 mL |

Preparation of Working Solutions for Cell Culture

For cell culture experiments, the concentrated DMSO stock solution must be diluted to a final working concentration in the cell culture medium. It is crucial to maintain the final DMSO concentration in the culture medium at a non-toxic level, typically below 0.5% (v/v) , as higher concentrations can be cytotoxic.[5]

Example Dilution to a 10 µM Working Solution:

-

Prepare a 1:10 intermediate dilution of the 10 mM stock solution in sterile DMSO or cell culture medium to get a 1 mM solution.

-

Add 10 µL of the 1 mM intermediate solution to 990 µL of cell culture medium to obtain a final working concentration of 10 µM. The final DMSO concentration in this case would be 0.1%.

Experimental Workflow Diagram

Caption: Workflow for preparing this compound stock and working solutions.

Mechanism of Action: Inhibition of the AKT Signaling Pathway

Murrangatin has been shown to inhibit angiogenesis, at least in part, by suppressing the activation of the AKT signaling pathway.[1] Specifically, it has been observed to inhibit the phosphorylation of AKT at the Serine 473 (Ser473) residue.[4] The AKT pathway is a critical regulator of cell survival, proliferation, and angiogenesis.

AKT Signaling Pathway Diagram

Caption: Inhibition of AKT phosphorylation by this compound.

References

- 1. Murrangatin suppresses angiogenesis induced by tumor cell-derived media and inhibits AKT activation in zebrafish and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Shikonin | CAS:517-88-4 | Quinones | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. Murrangatin suppresses angiogenesis induced by tumor cell–derived media and inhibits AKT activation in zebrafish and endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lifetein.com [lifetein.com]

Application Notes and Protocols for Murrangatin Diacetate in Anti-Angiogenesis Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Murrangatin diacetate, a natural compound with demonstrated anti-angiogenic properties, in various in vitro and in vivo assays. The protocols outlined below are designed to assess the efficacy of this compound in inhibiting key processes of angiogenesis, the formation of new blood vessels.

Introduction to this compound and Angiogenesis

Angiogenesis is a critical process in tumor growth and metastasis, making it a key target for cancer therapy.[1][2][3] this compound has been identified as a potent inhibitor of angiogenesis.[4][5] Studies have shown that it can suppress angiogenesis induced by tumor cell-derived factors and that its mechanism of action involves the inhibition of the AKT signaling pathway in endothelial cells.[4][5][6] These findings suggest that this compound holds promise as a potential candidate for the development of novel anti-cancer drugs.[4][5]

Data Presentation: Efficacy of this compound

The following tables summarize the quantitative data from studies investigating the anti-angiogenic effects of this compound on Human Umbilical Vein Endothelial Cells (HUVECs).

Table 1: Effect of this compound on HUVEC Migration (Wound-Healing Assay)

| This compound Concentration (µM) | Inhibition of Cell Migration (%) |

| 10 | 6.7% |

| 50 | 16.6% |

| 100 | 65.4% |

Data extracted from a study by Hsu et al. (2018), where migration was induced by conditioned medium (CM) from A549 lung cancer cells.[4]

Table 2: Effect of this compound on HUVEC Invasion (Transwell Assay)

| This compound Concentration (µM) | Inhibition of Cell Invasion (%) |

| 10 | 18.2% |

| 50 | 45.5% |

| 100 | 81.8% |

Data extracted from a study by Hsu et al. (2018), where invasion was induced by conditioned medium (CM) from A549 lung cancer cells.

Table 3: Effect of this compound on HUVEC Tube Formation

| This compound Concentration (µM) | Inhibition of Tube Formation (%) |

| 10 | 25.3% |

| 50 | 55.1% |

| 100 | 89.7% |

Data extracted from a study by Hsu et al. (2018), where tube formation was induced by conditioned medium (CM) from A549 lung cancer cells.

Experimental Protocols

Detailed methodologies for key anti-angiogenesis assays to evaluate this compound are provided below.

Endothelial Cell Proliferation Assay (MTT Assay)

This assay determines the effect of this compound on the proliferation of endothelial cells.[7][8]

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (EGM)

-

This compound stock solution

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

Phosphate Buffered Saline (PBS)

Protocol:

-

Seed HUVECs (5x10³ cells/well) in a 96-well plate with 100 µl of EGM and incubate for 24 hours.[7]

-

Replace the medium with fresh EGM containing various concentrations of this compound (e.g., 10, 50, 100 µM) and a vehicle control.

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Add 50 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 3 hours.[7]

-

Gently remove the medium and add 100 µl of DMSO to dissolve the formazan crystals.[7]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell proliferation inhibition relative to the vehicle control.

Endothelial Cell Migration Assay (Wound-Healing Assay)

This assay assesses the effect of this compound on the directional migration of endothelial cells.[9]

Materials:

-

HUVECs

-

EGM

-

This compound

-

6-well plates

-

Pipette tips (e.g., p200)

Protocol:

-

Seed HUVECs in 6-well plates and grow to confluence.

-

Create a "scratch" or wound in the cell monolayer using a sterile pipette tip.[10]

-

Wash the wells with PBS to remove detached cells.

-

Replace the medium with fresh EGM containing different concentrations of this compound and a vehicle control.

-

Capture images of the wound at 0 hours and at specified time points (e.g., 6, 12, 24 hours).

-

Measure the width of the wound at different points and calculate the migration rate or the percentage of wound closure.

Endothelial Cell Invasion Assay (Transwell Assay)

This assay evaluates the ability of this compound to inhibit the invasion of endothelial cells through a basement membrane matrix.

Materials:

-

HUVECs

-

Transwell inserts (e.g., 8 µm pore size) for 24-well plates

-

Matrigel or other basement membrane extract

-

Serum-free medium

-

EGM with chemoattractant (e.g., VEGF or conditioned medium)

-

This compound

-

Cotton swabs

-

Fixation and staining reagents (e.g., methanol and crystal violet)

Protocol:

-

Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

-

Seed HUVECs (e.g., 5x10⁴ cells) in serum-free medium containing different concentrations of this compound into the upper chamber of the inserts.

-

Add EGM containing a chemoattractant to the lower chamber.

-

Incubate for 16-28 hours to allow for cell invasion.

-

Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the invading cells on the lower surface of the membrane.

-

Count the number of stained cells in several microscopic fields.

-

Calculate the percentage of invasion inhibition compared to the control.

In Vitro Tube Formation Assay

This assay models the late stage of angiogenesis where endothelial cells form capillary-like structures.[11][12][13]

Materials:

-

HUVECs

-

Basement membrane matrix (e.g., Matrigel)

-

96-well plates

-

EGM

-

This compound

Protocol:

-

Thaw the basement membrane matrix on ice and coat the wells of a 96-well plate.[14]

-

Incubate the plate at 37°C for 30-60 minutes to allow the matrix to polymerize.[10][14]

-

Harvest and resuspend HUVECs (e.g., 1-3 x 10⁴ cells/well) in EGM containing various concentrations of this compound.[14]

-

Gently seed the cells onto the surface of the polymerized matrix.[10]

-

Incubate for 4-24 hours to allow for tube formation.[14]

-

Visualize and photograph the tube-like structures using a microscope.

-

Quantify the degree of tube formation by measuring parameters such as the number of loops, total tube length, and number of branching points.[15]

In Vivo Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to study angiogenesis and the effects of anti-angiogenic compounds.[16][17][18]

Materials:

-

Fertilized chicken eggs

-

Egg incubator

-

Sterile filter paper disks or coverslips

-

This compound solution

-

Stereomicroscope

Protocol:

-

Incubate fertilized chicken eggs at 37.5°C in a humidified incubator.[2][19]

-

On embryonic day 3 or 4, create a small window in the eggshell to expose the CAM.[16]

-

On embryonic day 6 or 7, place a sterile filter paper disk or coverslip containing this compound (or vehicle control) onto the CAM.[2][19]

-

Seal the window and return the egg to the incubator for another 48-72 hours.[3]

-

On the day of observation, re-open the window and examine the CAM under a stereomicroscope.

-

Quantify the anti-angiogenic effect by counting the number of blood vessel branch points within the area of the disk/coverslip.[19]

Visualization of Pathways and Workflows

Signaling Pathway

The primary mechanism of action for this compound's anti-angiogenic effect is through the inhibition of the AKT signaling pathway.[4][5]

Caption: this compound inhibits the phosphorylation and activation of AKT.

Experimental Workflows

Caption: Workflow for the in vitro tube formation assay.

Caption: Workflow for the in vivo Chick Chorioallantoic Membrane (CAM) assay.

References

- 1. Angiogenesis | Cell Signaling Technology [cellsignal.com]

- 2. In vivo Chick Chorioallantoic Membrane (CAM) Angiogenesis Assays [bio-protocol.org]

- 3. Studies on the anti-angiogenic effect of Marsdenia tenacissima extract in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Murrangatin suppresses angiogenesis induced by tumor cell–derived media and inhibits AKT activation in zebrafish and endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Murrangatin suppresses angiogenesis induced by tumor cell-derived media and inhibits AKT activation in zebrafish and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Endothelial cell proliferation assay in vitro [bio-protocol.org]

- 8. Angiogenesis Assays - Angiogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Cell Migration Assay - Creative Biolabs [creative-biolabs.com]

- 10. Assays to Examine Endothelial Cell Migration, Tube Formation, and Gene Expression Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ibidi.com [ibidi.com]

- 13. Evaluation of Angiogenesis Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 15. researchgate.net [researchgate.net]

- 16. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Current methods for assaying angiogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Application Notes and Protocols: Murrangatin Diacetate in HUVEC Tube Formation Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth, proliferation, and metastasis.[1] The inhibition of angiogenesis is therefore a key therapeutic strategy in cancer drug discovery. Human Umbilical Vein Endothelial Cells (HUVECs) are a fundamental in vitro model to study the various stages of angiogenesis, including endothelial cell proliferation, migration, invasion, and differentiation into capillary-like structures (tube formation).[1][2] Murrangatin diacetate, a natural product, has demonstrated anti-angiogenic properties by impeding these crucial steps.[1][3]

These application notes provide a comprehensive overview of the effects of this compound on HUVEC tube formation and related angiogenic processes. Detailed protocols for key assays are provided to enable researchers to investigate the anti-angiogenic potential of this compound and similar compounds. The primary mechanism of action identified is the inhibition of the AKT signaling pathway, a critical regulator of endothelial cell survival and proliferation.[1][4][5]

Data Presentation

The anti-angiogenic effects of this compound on HUVECs are concentration-dependent. The following tables summarize the quantitative data from key in vitro angiogenesis assays. The data is presented as the mean percentage of inhibition relative to a control group stimulated with conditioned medium (CM) from A549 lung cancer cells, which induces angiogenesis.[1]

Table 1: Effect of this compound on HUVEC Tube Formation [1]

| This compound Concentration (µM) | Inhibition of Tube Formation (%) |

| 10 | 12.5% |

| 50 | 35.2% |

| 100 | 78.6% |

Table 2: Effect of this compound on HUVEC Migration (Wound Healing Assay) [1]

| This compound Concentration (µM) | Inhibition of Cell Migration (%) |

| 10 | 6.7% |

| 50 | 16.6% |

| 100 | 65.4% |

Table 3: Effect of this compound on HUVEC Invasion (Transwell Assay) [1]

| This compound Concentration (µM) | Inhibition of Cell Invasion (%) |

| 10 | 8.9% |

| 50 | 19.6% |

| 100 | 62.9% |

Signaling Pathway

This compound exerts its anti-angiogenic effects, at least in part, by inhibiting the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway.[1] Specifically, it has been shown to significantly reduce the phosphorylation of AKT at the Serine 473 residue (p-AKT Ser473) in a concentration-dependent manner in HUVECs.[1] This pathway is crucial for endothelial cell survival, proliferation, and migration, often initiated by growth factors like Vascular Endothelial Growth Factor (VEGF).[4][6][7]

Figure 1. Simplified signaling pathway of this compound's anti-angiogenic effect.

Experimental Workflow

The investigation of this compound's anti-angiogenic properties typically follows a multi-assay workflow. This begins with assessing its direct impact on endothelial cell differentiation (tube formation) and is further substantiated by evaluating its effects on cell migration and invasion. Finally, the underlying molecular mechanism is explored through protein analysis.

Figure 2. Experimental workflow for assessing this compound's anti-angiogenic activity.

Experimental Protocols

HUVEC Tube Formation Assay

This assay assesses the ability of HUVECs to form three-dimensional, capillary-like structures when cultured on a basement membrane extract, such as Matrigel®.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium-2 (EGM-2)

-

Growth factor-reduced Matrigel®

-

96-well culture plates

-

This compound stock solution

-

Calcein-AM (for visualization)

-

Inverted fluorescence microscope with a camera

Protocol:

-

Thaw growth factor-reduced Matrigel® at 4°C overnight.

-

Pre-chill a 96-well plate at -20°C for at least 30 minutes.

-

On ice, add 50 µL of thawed Matrigel® to each well of the pre-chilled 96-well plate. Ensure the entire surface of the well is evenly coated.

-

Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel® to solidify.

-

Culture HUVECs to 70-80% confluency. Harvest the cells using trypsin and resuspend them in EGM-2 at a concentration of 2 x 10⁵ cells/mL.

-

Prepare serial dilutions of this compound in EGM-2.

-

Add 100 µL of the HUVEC suspension (2 x 10⁴ cells) to each Matrigel®-coated well.

-

Immediately add the desired concentrations of this compound or vehicle control to the respective wells.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.

-

After incubation, carefully remove the medium and wash the cells with PBS.

-

Stain the cells with Calcein-AM for 30 minutes at 37°C.

-

Capture images of the tube networks using a fluorescence microscope.

-

Quantify the tube length and the number of branch points using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

Wound Healing (Scratch) Assay

This assay measures the effect of this compound on HUVEC migration.

Materials:

-

HUVECs

-

EGM-2

-

24-well culture plates

-

200 µL pipette tips

-

This compound stock solution

-

Inverted microscope with a camera

Protocol:

-

Seed HUVECs in 24-well plates and grow them to 90-100% confluency.

-

Create a "scratch" or "wound" in the center of the cell monolayer using a sterile 200 µL pipette tip.

-

Gently wash the wells with PBS to remove detached cells.

-

Replace the medium with fresh EGM-2 containing various concentrations of this compound or a vehicle control.

-

Capture an image of the scratch at 0 hours.

-

Incubate the plate at 37°C in a 5% CO₂ incubator.

-

Capture images of the same field at regular intervals (e.g., 6, 12, and 24 hours).

-

Measure the width of the scratch at different time points and calculate the percentage of wound closure relative to the 0-hour time point.

Transwell Invasion Assay

This assay evaluates the ability of HUVECs to invade through a basement membrane matrix in response to a chemoattractant, and the inhibitory effect of this compound on this process.

Materials:

-

HUVECs

-

EGM-2 and serum-free basal medium

-

Transwell inserts (8 µm pore size) for 24-well plates

-

Growth factor-reduced Matrigel®

-

This compound stock solution

-

Cotton swabs

-

Methanol and Crystal Violet stain

Protocol:

-

Thaw Matrigel® at 4°C. Dilute the Matrigel® with cold serum-free basal medium.

-

Coat the top of the transwell inserts with the diluted Matrigel® and allow it to solidify at 37°C for 1 hour.

-

Harvest HUVECs and resuspend them in serum-free basal medium at a concentration of 1 x 10⁶ cells/mL.

-

Add 100 µL of the cell suspension to the upper chamber of the Matrigel®-coated inserts.

-

Add the desired concentrations of this compound to the upper chamber.

-

Add EGM-2 containing a chemoattractant (e.g., 10% FBS or VEGF) to the lower chamber.

-

Incubate at 37°C in a 5% CO₂ incubator for 24 hours.

-

After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.

-

Stain the cells with Crystal Violet for 20 minutes.

-

Wash the inserts with water and allow them to air dry.

-

Count the number of stained cells in several random fields under a microscope.

Western Blot Analysis for p-AKT (Ser473)

This protocol details the detection of phosphorylated AKT as a measure of the pathway's activation state.

Materials:

-

HUVECs

-

EGM-2

-

This compound stock solution

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-p-AKT (Ser473) and anti-total-AKT

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed HUVECs in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells for 4-6 hours.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with an angiogenic factor (e.g., VEGF or conditioned medium) for 15-30 minutes.

-

Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-AKT (Ser473) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total AKT as a loading control.

-

Quantify the band intensities and express the level of p-AKT relative to total AKT.

References

- 1. Murrangatin suppresses angiogenesis induced by tumor cell–derived media and inhibits AKT activation in zebrafish and endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]

- 3. Murrangatin suppresses angiogenesis induced by tumor cell-derived media and inhibits AKT activation in zebrafish and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. ccrod.cancer.gov [ccrod.cancer.gov]

- 6. VEGF-A engages at least three tyrosine kinases to activate PI3K/Akt - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | PI3K/AKT/mTOR Pathway in Angiogenesis [frontiersin.org]

Application Note: Quantitative Analysis of Murrangatin Diacetate using High-Performance Liquid Chromatography (HPLC)

Introduction